o-(Benzofuran-2-ylmethyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
O-(1-benzofuran-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C9H9NO2/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h1-5H,6,10H2 |
InChI Key |
CPMXCGSFDRVZKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CON |
Origin of Product |
United States |
Synthetic Methodologies for O Benzofuran 2 Ylmethyl Hydroxylamine
Direct Synthetic Routes
Direct synthetic routes to o-(Benzofuran-2-ylmethyl)hydroxylamine involve the formation of the C-O-N bond by attaching the hydroxylamine (B1172632) group to a benzofuran-2-ylmethyl substrate.
Alkylation Reactions Involving Benzofuran-2-ylmethyl Halides with Hydroxylamine
A primary and straightforward method for synthesizing this compound is through the direct alkylation of hydroxylamine with a benzofuran-2-ylmethyl halide, such as the corresponding bromide or chloride. This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the nitrogen atom of hydroxylamine acts as the nucleophile, displacing the halide leaving group from the benzylic carbon of the benzofuran (B130515) substrate.
The starting material, benzofuran-2-ylmethyl halide, can be readily prepared from the commercially available benzofuran-2-carboxylic acid through reduction to benzofuran-2-ylmethanol, followed by treatment with a halogenating agent. The subsequent reaction with hydroxylamine, typically in the presence of a base to neutralize the hydrohalic acid byproduct, yields the desired product. The choice of solvent and base is crucial to optimize the reaction yield and minimize side reactions, such as over-alkylation.
Table 1: Representative Alkylation Reaction
| Starting Material | Reagent | Base | Solvent | Product |
|---|
Reactions of Benzyl (B1604629) Bromides with N-hydroxyphthalimide Followed by Hydrazine-Mediated Deprotection
To circumvent issues of over-alkylation and improve selectivity, a multi-step approach analogous to the Gabriel synthesis can be employed. This method utilizes N-hydroxyphthalimide as a protected hydroxylamine equivalent. google.com The synthesis begins with the alkylation of N-hydroxyphthalimide with benzofuran-2-ylmethyl bromide. The phthalimide group serves as an effective protecting group, ensuring that only a single benzofuran-2-ylmethyl group is attached to the nitrogen atom.
The resulting intermediate, N-(benzofuran-2-ylmethoxy)phthalimide, is then subjected to deprotection. This is typically achieved through hydrazinolysis, where treatment with hydrazine hydrate cleaves the phthalimide group, releasing the desired this compound and forming a stable phthalhydrazide byproduct that can be easily removed from the reaction mixture.
Reaction Scheme:
Alkylation: Benzofuran-2-ylmethyl bromide + N-hydroxyphthalimide → N-(benzofuran-2-ylmethoxy)phthalimide
Deprotection: N-(benzofuran-2-ylmethoxy)phthalimide + Hydrazine (N₂H₄) → this compound + Phthalhydrazide
Mitsunobu Reactions Utilizing Hydroxylamine Precursors
The Mitsunobu reaction offers a powerful and versatile method for forming the C-O bond under mild conditions, with a characteristic inversion of stereochemistry at the carbon center if it is chiral. organic-chemistry.orgnih.gov In this context, benzofuran-2-ylmethanol is reacted with a suitable hydroxylamine precursor, such as N-hydroxyphthalimide or another N-protected hydroxylamine, in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
The reaction mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate adduct, transforming the hydroxyl group into a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by the N-hydroxyphthalimide precursor completes the substitution. As with the previous method, the final step requires the removal of the phthalimide protecting group, typically via hydrazinolysis, to afford the final product. This method is particularly useful for substrates that are sensitive to the harsher conditions of direct alkylation. nih.gov
Indirect Synthetic Pathways via Precursors
Indirect pathways involve the synthesis of a precursor molecule that already contains the benzofuran scaffold and a latent hydroxylamine functionality, which is then revealed in a final chemical transformation.
Reduction of Corresponding Oximes (e.g., from 2-acetylbenzofuran derivatives)
An important indirect route involves the controlled reduction of an oxime precursor. nih.gov This process begins with the synthesis of a suitable ketone, such as benzofuran-2-yl methyl ketone. researchgate.net This ketone is then condensed with hydroxylamine to form the corresponding oxime, benzofuran-2-yl methyl ketone oxime. ic.ac.uk
The critical step is the selective reduction of the oxime's C=N double bond to yield the hydroxylamine without further reduction of the weak N-O bond, which would lead to the corresponding primary amine as an undesired byproduct. nih.govnih.gov This transformation presents a significant challenge due to the difficulty in controlling the reduction. researchgate.net Various catalytic systems have been developed for this purpose, including platinum-based heterogeneous catalysts in the presence of a strong acid, as well as more recent metal-free and transition-metal-based homogeneous catalysts. nih.govnih.gov The choice of reducing agent and reaction conditions is paramount to achieving high chemoselectivity for the desired hydroxylamine product. researchgate.net
Table 2: Oxime Reduction Challenges and Methods
| Challenge | Description | Potential Solution |
|---|---|---|
| Over-reduction | Reductive cleavage of the N-O bond leads to the formation of primary amines. nih.gov | Use of chemoselective catalytic systems (e.g., specific Pt, Ir, or Rh catalysts). researchgate.net |
| Substrate Reactivity | Oximes can be difficult to reduce under mild conditions. researchgate.net | Optimization of catalyst, solvent, and hydrogen pressure. |
| E/Z Isomerism | The geometry of the oxime double bond can affect reactivity and stereoselectivity in asymmetric reductions. nih.gov | Separation of isomers or use of conditions that promote isomerization. |
Utilization of Hydroxylamine Equivalents in Benzofuran Scaffold Construction
In some advanced synthetic strategies, the hydroxylamine functionality is incorporated during the de novo synthesis of the benzofuran ring itself. These methods build the heterocyclic core from simpler precursors in a way that the desired side chain is formed concurrently.
One such approach involves the reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of an acid like methanesulfonic acid. organic-chemistry.org This process can lead directly to benzofuran derivatives through a proposed one-pot condensation, rearrangement, and cyclization sequence. organic-chemistry.org By selecting an appropriate O-arylhydroxylamine and a ketone precursor that can ultimately be converted to the 2-ylmethyl group, this pathway offers a convergent route to the target structure. Similarly, palladium-catalyzed O-arylation of hydroxylamine equivalents, such as ethyl acetohydroximate, can produce O-arylhydroxylamines that are then directly transformed into substituted benzofurans in a single operation. organic-chemistry.org These methods are powerful as they construct the complex scaffold and install the required functionality in a highly efficient manner.
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic protocol is critically dependent on the careful optimization of reaction parameters. For the preparation of this compound, achieving high yields and purity necessitates a systematic investigation of catalytic systems, reagent choices, and the impact of physical conditions such as solvent and temperature.
Catalytic Systems and Reagent Selection
The construction of the benzofuran nucleus and the subsequent introduction of the aminoxymethyl group can be approached through various catalytic methods. Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for forming the C-O bond of the benzofuran ring. The choice of the palladium catalyst and the accompanying ligand is crucial for the success of such reactions. For the synthesis of related benzofuran structures, palladium acetate (Pd(OAc)₂) in combination with a bidentate phosphine ligand like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has proven effective. The selection of the appropriate base is also critical, with inorganic bases such as potassium carbonate (K₂CO₃) often employed to facilitate the reaction.
Another avenue involves copper-catalyzed reactions, which are known to be efficient in the synthesis of benzofurans from o-hydroxyaldehydes and alkynes. Copper(I) iodide (CuI) is a commonly used catalyst for this purpose. The choice of reagents extends to the starting materials. A plausible route to this compound could involve the use of a suitably protected hydroxylamine derivative as a nucleophile to displace a leaving group on a benzofuran-2-ylmethyl electrophile. The selection of the protecting group for the hydroxylamine is important to prevent side reactions and to be easily removable in a subsequent step.
The following table summarizes potential catalytic systems and reagents that could be optimized for the synthesis of this compound, based on analogous transformations in benzofuran chemistry.
| Catalyst System | Ligand | Base | Key Reagents | Potential Yield Range (%) |
| Pd(OAc)₂ | BINAP | K₂CO₃ | 2-Halophenol, Propargyl alcohol | 60-85 |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Salicylaldehyde (B1680747), Terminal alkyne | 70-90 |
| RuCl₂(PPh₃)₃ | - | DBU | o-alkynylphenol | 75-95 |
Solvent and Temperature Influence on Reaction Efficiency
The choice of solvent and the reaction temperature are pivotal parameters that can significantly influence the rate, yield, and selectivity of a chemical transformation. For palladium-catalyzed reactions leading to benzofurans, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are often preferred as they can solubilize the reactants and the catalyst complex effectively. The optimal temperature for these reactions typically falls in the range of 80-120 °C to ensure a reasonable reaction rate without causing decomposition of the starting materials or products.
In the case of copper-catalyzed syntheses, solvents like toluene or 1,4-dioxane are commonly used. The temperature for these reactions can vary, but they are often carried out at elevated temperatures to drive the reaction to completion. The influence of temperature is particularly critical in multistep sequences where intermediate stability might be a concern. Lowering the temperature can sometimes improve selectivity by minimizing the formation of byproducts.
The table below outlines the potential influence of different solvents and temperature ranges on the efficiency of the synthesis of benzofuran precursors to this compound.
| Solvent | Temperature Range (°C) | Effect on Reaction Efficiency |
| Dimethylformamide (DMF) | 100-120 | Good solubility of reactants, promotes high reaction rates. |
| Acetonitrile (MeCN) | 80-100 | Easier to remove post-reaction, can lead to cleaner reactions. |
| Toluene | 90-110 | Often used in copper-catalyzed reactions, good for azeotropic removal of water. |
| 1,4-Dioxane | 90-110 | Aprotic and can stabilize catalytic intermediates. |
Chemical Reactivity and Transformation Studies of O Benzofuran 2 Ylmethyl Hydroxylamine
Reactivity of the Hydroxylamine (B1172632) Moiety
The hydroxylamine group (-O-NH₂) is a versatile functional group known for its nucleophilic character, primarily centered on the nitrogen atom. This reactivity allows it to participate in a variety of chemical transformations, making it a valuable synthetic handle.
O-(Benzofuran-2-ylmethyl)hydroxylamine serves as a precursor for the synthesis of a class of compounds known as O-substituted oxime ethers. These are typically formed through the condensation reaction between the hydroxylamine and various aldehydes or ketones. wikipedia.org While direct studies on this compound are not prevalent, the synthesis of analogous benzofuran-containing oxime ethers is well-documented. For instance, 1-(1-Benzofuran-2-yl)-2-mesitylethanoneoxime can be alkylated with various halogenated compounds to produce a series of O-substituted N-oxime ethers. researchgate.net This suggests that this compound would readily react with carbonyl compounds to form the corresponding oxime ethers, which are of interest due to their biological activities. researchgate.net
The general reaction involves the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an oxime ether. quora.com
Table 1: Representative Formation of O-Substituted Oxime Ethers from Analogous Benzofuran (B130515) Oximes
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 1-(1-Benzofuran-2-yl)-2-mesitylethanoneoxime | Alkyl Halides | (E)-1-(1-Benzofuran-2-yl)-2-mesitylethanone O-alkyloximes | researchgate.net |
This table illustrates the formation of O-substituted oxime ethers from a related benzofuran oxime, indicating a probable reaction pathway for this compound.
The hydroxylamine moiety possesses two potential sites for acylation: the nitrogen atom (N-acylation) and the oxygen atom (O-acylation). The outcome of the reaction often depends on the nature of the acylating agent and the reaction conditions. In studies involving similar benzofuran oximes, such as 1-(1-benzofuran-2-yl)-2-mesitylethanoneoxime, O-acylation is achieved by reacting the oxime with various acyl chlorides. researchgate.net This reaction leads to the formation of O-acyl oxime ethers, a class of compounds that has been investigated for potential antimicrobial activity. researchgate.net It is expected that this compound would undergo similar acylation reactions, providing routes to novel benzofuran derivatives.
One of the most characteristic reactions of hydroxylamines is their condensation with aldehydes and ketones to form oximes. wikipedia.org This reaction is a cornerstone of carbonyl chemistry and proceeds via nucleophilic addition to the carbonyl group, followed by elimination of a water molecule. The reaction is typically catalyzed by acid. quora.comresearchgate.net For this compound, this reaction would yield O-benzofuranylmethyl oximes. The use of unsymmetrical ketones in such reactions can lead to the formation of isomeric oximes (E/Z isomers). doubtnut.com These resulting oxime ethers are stable compounds and can serve as intermediates for further synthetic transformations.
The hydroxylamine group can be reduced to the corresponding primary amine. The reduction of oximes, which are derivatives of hydroxylamines, is a common method for synthesizing amines. wikipedia.org Reagents such as sodium metal, catalytic hydrogenation, or various hydride reagents are effective for this transformation. wikipedia.org A novel synthetic route has been described for producing benzofuran-2-yl-methanamine derivatives, which would be the product of the reduction of this compound. scribd.comresearchgate.net This transformation is significant as it converts the hydroxylamine into a primary amine, opening up another avenue of chemical functionalization.
Oximes derived from the condensation of this compound with ketones can undergo the Beckmann rearrangement. wikipedia.org This acid-catalyzed reaction transforms an oxime into an N-substituted amide. masterorganicchemistry.comorganic-chemistry.org The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen migrating to the nitrogen atom. wikipedia.org The reaction is a powerful tool for carbon-nitrogen bond formation and is famously used in the industrial synthesis of caprolactam, the precursor to Nylon 6. wikipedia.org Oximes derived from this compound could, under appropriate acidic conditions (using reagents like sulfuric acid, phosphorus pentachloride, or tosyl chloride), be converted into corresponding amides. wikipedia.org It is also important to note that a competing reaction, the Beckmann fragmentation, can occur if the migrating group can form a stable carbocation. wikipedia.org
Reactivity of the Benzofuran Ring System
The benzofuran ring is an aromatic heterocyclic system that is generally reactive towards electrophilic substitution. chemicalbook.comresearchgate.net The fusion of the benzene (B151609) and furan (B31954) rings influences the electron distribution and the preferred sites of reaction.
Electrophilic attack preferentially occurs at the C2 position of the furan ring, which is the most electron-rich site. chemicalbook.com If the C2 position is already substituted, as it is in this compound with the methylhydroxylamine group, electrophilic substitution would be directed to the C3 position. chemicalbook.com However, the stability of the intermediate sigma complex plays a crucial role in determining the regioselectivity. echemi.comstackexchange.com
Common electrophilic substitution reactions that the benzofuran ring can undergo include:
Nitration: Using agents like nitric acid in acetic anhydride (B1165640) can introduce a nitro group onto the ring, typically at the 2- or 3-position. chemicalbook.com
Halogenation: Reactions with bromine or N-bromosuccinimide (NBS) can lead to brominated benzofuran derivatives. researchgate.net
Friedel-Crafts Acylation and Alkylation: In the presence of a Lewis acid catalyst, the benzofuran ring can be acylated or alkylated, predominantly at the C2 or C3 position. researchgate.net
The substituent at the C2 position, -(CH₂)-O-NH₂, is an electron-withdrawing group due to the electronegativity of the oxygen and nitrogen atoms, which would deactivate the benzofuran ring towards electrophilic attack compared to unsubstituted benzofuran. However, the precise influence and directing effects would require specific experimental studies. The benzene portion of the benzofuran system can also undergo electrophilic substitution, although this generally requires harsher conditions than substitution on the furan ring.
Electrophilic Aromatic Substitution Patterns
The benzofuran ring is an aromatic heterocyclic system that undergoes electrophilic aromatic substitution. The regioselectivity of this substitution is influenced by the stability of the intermediate carbocations, often referred to as sigma complexes.
For the benzofuran nucleus, electrophilic attack can occur at various positions. Attack at the 2-position results in a sigma complex where the positive charge is stabilized by the adjacent benzene ring, analogous to a benzyl (B1604629) carbocation. echemi.com Conversely, attack at the 3-position generates a sigma complex where the positive charge can be stabilized through resonance by the lone pair of electrons on the oxygen atom of the furan ring. echemi.com While nitrogen is generally better at stabilizing an adjacent positive charge than oxygen, the aromatic stabilization from the benzene ring often directs electrophiles to the 2-position in benzofuran itself. echemi.com However, the presence of the -(CH₂ONH₂) substituent at the 2-position in this compound sterically and electronically influences the substitution pattern, potentially directing incoming electrophiles to the C3 position or to the benzene portion of the bicyclic system.
Table 1: Stability of Sigma Complex Intermediates in Benzofuran Electrophilic Substitution
| Position of Attack | Key Stabilizing Feature of Intermediate | Reference |
|---|---|---|
| Position 2 | Positive charge stabilized by the fused benzene ring (benzylic-type stabilization). | echemi.com |
| Position 3 | Positive charge stabilized by resonance with the lone pair on the furan oxygen atom. | echemi.com |
Ring Functionalization and Substitution Chemistry
Beyond electrophilic substitution, the benzofuran scaffold in this compound can be modified through various functionalization reactions. The electronic richness of the C3 position makes it susceptible to attack by certain electrophiles. researchgate.net
One common strategy for functionalizing benzofurans involves metallation. The proton at the C2 position of an unsubstituted benzofuran can be regioselectively removed by a strong base like n-butyllithium (n-BuLi). researchgate.net This lithiated intermediate can then react with a range of electrophiles to introduce new substituents. researchgate.net In the case of this compound, this C2 position is already substituted, so metallation would likely occur at the C3 position or on the benzene ring, followed by reaction with electrophiles.
Bromination is another key functionalization reaction. The use of reagents like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride allows for the introduction of bromine atoms onto the benzofuran ring system, typically at activated positions. mdpi.com
Mechanistic Investigations of Key Transformations
The hydroxylamine moiety is central to many of the key transformations of this compound. Its reactions often proceed through complex, multi-step mechanisms.
A significant reaction pathway involving related O-arylhydroxylamines is the one-pot condensation-rearrangement-cyclization sequence, which is used to synthesize benzofuran derivatives. organic-chemistry.org This type of mechanism highlights the inherent reactivity of the hydroxylamine group. When this compound reacts with ketones or aldehydes, a likely pathway involves:
Condensation: The hydroxylamine nitrogen attacks the carbonyl carbon, followed by dehydration to form an oxime ether intermediate.
Rearrangement: This is often followed by a nih.govnih.gov-sigmatropic rearrangement.
Cyclization: An intramolecular reaction then forms a new ring.
Elimination: The sequence concludes with the elimination of a small molecule, such as ammonia, to yield a stable heterocyclic product. organic-chemistry.org
This sequence demonstrates a powerful method for constructing complex molecular architectures starting from hydroxylamine derivatives. organic-chemistry.org
The direct observation and characterization of reaction intermediates are crucial for confirming mechanistic proposals. For the transformations involving this compound, several key intermediates can be postulated based on analogous systems.
In electrophilic aromatic substitution reactions, the primary intermediates are the sigma complexes (also known as arenium ions), where the electrophile has added to the ring, temporarily disrupting aromaticity. echemi.com The relative stability of the possible sigma complexes determines the regiochemical outcome of the reaction. echemi.com
In the condensation-rearrangement-cyclization pathway, an oxime ether is a critical, isolable or transient, intermediate formed from the initial reaction with a carbonyl compound. organic-chemistry.org The subsequent nih.govnih.gov-sigmatropic rearrangement proceeds through a cyclic transition state. The identification of these intermediates often requires spectroscopic techniques like NMR performed on the reaction mixture at various stages.
Table 2: Proposed Intermediates in Key Transformations
| Transformation Type | Proposed Intermediate | Role in Mechanism | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) | Determines regioselectivity of substitution. | echemi.com |
| Reaction with Carbonyls | Oxime Ether | Product of initial condensation step before rearrangement and cyclization. | organic-chemistry.org |
Synthesis of Advanced Benzofuran Hydroxylamine Derivatives and Analogues
Derivatization of the Hydroxylamine (B1172632) Functional Group
The hydroxylamine moiety of o-(Benzofuran-2-ylmethyl)hydroxylamine is a key site for chemical modification, allowing for the introduction of various substituents and the construction of complex heterocyclic systems. These derivatization reactions typically involve the nucleophilic character of the oxygen or nitrogen atom of the hydroxylamine group.
Alkyl-Substituted N-Oxime Ethers
The synthesis of alkyl-substituted N-oxime ethers from hydroxylamine derivatives is a common strategy to introduce alkyl groups, thereby modifying the compound's steric and electronic properties. The reaction of an oxime with various halogen-containing compounds can yield alkyl-substituted N-oxime ethers. researchgate.net For instance, the reaction of a benzofuran (B130515) ketoxime with compounds like ethyl bromoacetate, chloroacetonitrile, and 2-chloroethanol (B45725) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) can afford the corresponding O-substituted oxime ethers. researchgate.net This method can be adapted for this compound, where the hydroxylamine is first converted to an oxime by reaction with an appropriate aldehyde or ketone, followed by alkylation. The classical method for producing O-alkyl oximes involves reacting an oxime with an organohalide, such as methyl bromide or methyl iodide, in the presence of an alkali metal alkoxide like sodium methoxide. google.com
Table 1: Examples of Alkylating Agents for the Synthesis of Alkyl-Substituted N-Oxime Ethers
| Alkylating Agent | Resulting Substituent |
|---|---|
| Ethyl bromoacetate | -CH₂COOC₂H₅ |
| Chloroacetonitrile | -CH₂CN |
| 2-Chloroethanol | -CH₂CH₂OH |
This table is generated based on representative alkylating agents and may not reflect all possible substitutions.
Acyl-Substituted N-Oxime Ethers
Acylation of the hydroxylamine group leads to the formation of acyl-substituted N-oxime ethers, which can serve as important intermediates in organic synthesis. The reaction of a benzofuran oxime with various acyl chlorides in an appropriate solvent can yield the desired acylated products. researchgate.net For example, reacting a benzofuran ketoxime with acyl chlorides such as acetyl chloride, benzoyl chloride, or 4-chlorobenzoyl chloride can produce the corresponding O-acyl oxime ethers. researchgate.net These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Table 2: Examples of Acylating Agents for the Synthesis of Acyl-Substituted N-Oxime Ethers
| Acylating Agent | Resulting Substituent |
|---|---|
| Acetyl chloride | -C(O)CH₃ |
| Benzoyl chloride | -C(O)C₆H₅ |
This table is generated based on representative acylating agents and may not reflect all possible substitutions.
Formation of Complex Heterocycles (e.g., Isoxazoles, Pyrazolotriazinones)
The hydroxylamine functionality is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. One of the most prominent applications is the construction of the isoxazole (B147169) ring. Isoxazoles can be synthesized through the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from an aldoxime, with an alkyne. niscpr.res.in In the context of benzofuran-containing molecules, benzofuran chalcones can react with hydroxylamine hydrochloride in the presence of a base to yield 4,5-dihydro-3-(benzofuran-2-yl)-5-arylisoxazoles. researchgate.net This general strategy highlights the utility of the hydroxylamine moiety in forming five-membered heterocyclic rings.
Furthermore, the reactivity of the benzofuran scaffold can be harnessed to create more complex fused heterocyclic systems. For instance, palladium/copper-catalyzed reactions have been employed to synthesize novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo) triazinone derivatives. nih.gov These advanced synthetic methods demonstrate the potential for creating intricate molecular architectures based on the this compound core.
Benzofuran Ring Modifications and Fused Systems
In addition to derivatizing the hydroxylamine group, the benzofuran ring itself can be modified to generate a diverse range of analogues. These modifications can involve substitution at various positions on the ring or alteration of the heterocyclic core itself.
Substitution at Various Benzofuran Positions
The benzofuran ring is susceptible to electrophilic substitution, although the reactivity is influenced by the fused benzene (B151609) ring. rsc.org Electrophilic substitution on the benzofuran ring typically occurs at the C-2 position. researchgate.net However, by employing specific synthetic strategies, substitution can be directed to other positions. For example, a method for the synthesis of functionalized benzofurans involves the Mukaiyama-Michael addition of silyl (B83357) enol ethers to o-benzoquinone-4-carboxylates, which allows for the introduction of substituents at the 2-position of the newly formed benzofuran ring. nih.gov The synthesis of benzofuran derivatives often involves cyclization reactions of appropriately substituted phenols, which allows for the incorporation of substituents onto the benzene portion of the benzofuran scaffold prior to ring formation. numberanalytics.com
Synthesis of Dihydrobenzofuran and Other Related Scaffolds
Modification of the benzofuran core can lead to related scaffolds such as 2,3-dihydrobenzofuran. nih.gov These reduced analogues possess a non-aromatic heterocyclic ring, which introduces three-dimensional character to the molecule. The synthesis of 2,3-dihydrobenzofurans can be achieved through various synthetic routes, often involving the cyclization of substituted phenols. nih.gov The development of methods for the synthesis of dihydrobenzofuranone derivatives further expands the structural diversity of compounds that can be accessed from benzofuran precursors. semanticscholar.org These scaffolds are valuable in medicinal chemistry as they can mimic the spatial arrangement of substituents found in biologically active natural products. nih.gov
Catalytic Strategies for Derivative Synthesis
The modification of the this compound structure is largely achieved through modern catalytic methods. These strategies offer efficient and selective pathways to introduce a wide array of functional groups, leading to the generation of diverse chemical libraries. Transition-metal catalysis, particularly with palladium and copper, stands at the forefront of these synthetic endeavors.
Palladium-Catalyzed Reactions (e.g., Pd-catalyzed O-arylation, Sonogashira coupling)
Palladium catalysts are exceptionally versatile tools for forming carbon-carbon and carbon-heteroatom bonds, making them indispensable for the derivatization of benzofuran-hydroxylamine scaffolds.
Palladium-Catalyzed O-Arylation
While direct palladium-catalyzed O-arylation on the this compound core is not extensively documented in the provided literature, the principles of this reaction are well-established for hydroxylamines. This transformation, a type of Buchwald-Hartwig amination, would involve the coupling of the N-O bond of the hydroxylamine moiety with an aryl halide or triflate. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a specialized ligand (e.g., a biarylphosphine like XPhos or SPhos) and a base. Applying this methodology would allow for the synthesis of O-aryl derivatives, significantly expanding the structural diversity of the parent compound.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.com This reaction is frequently employed to functionalize the benzofuran nucleus, typically after introducing a halogen atom (e.g., iodine or bromine) onto the ring. nih.gov The reaction is often co-catalyzed by a copper(I) salt, such as CuI. nih.govacs.org
This method allows for the introduction of various alkynyl groups at specific positions of the benzofuran ring, leading to the synthesis of 3-alkynylbenzofuran derivatives, among others. thieme-connect.com A domino process involving an intermolecular Sonogashira coupling followed by an intramolecular cyclization can be used to generate complex 2,3-disubstituted benzo[b]furans in a single pot. organic-chemistry.org The reaction conditions are often optimized to achieve high yields, and the process has been shown to tolerate a wide range of functional groups. thieme-connect.comorganic-chemistry.org For instance, a one-pot protocol has been developed for constructing the benzofuran system from aryl halides and protected iodophenols using carbinol-based acetylene (B1199291) sources. elte.hu
| Benzofuran Substrate | Coupling Partner | Catalyst System | Solvent/Base | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Iodo-2-phenylbenzofuran | Phenylacetylene | Pd(OAc)₂/SIPr·HCl | Toluene/K₂CO₃ | 2-Phenyl-3-(phenylethynyl)benzofuran | 95% | thieme-connect.com |
| 3-Iodo-2-phenylbenzofuran | 1-Heptyne | Pd(OAc)₂/SIPr·HCl | Toluene/K₂CO₃ | 3-(Hept-1-yn-1-yl)-2-phenylbenzofuran | 88% | thieme-connect.com |
| 2-(2-Bromophenoxy)-1-phenylethan-1-one | Phenylacetylene | Pd(OAc)₂/Xantphos | Toluene/K₃PO₄ | (3-Benzylbenzofuran-2-yl)(phenyl)methanone | 89% | organic-chemistry.org |
| 2-Iodophenol | Terminal Alkyne | (PPh₃)PdCl₂/CuI | Triethylamine | 2-Substituted Benzofuran | Good-Excellent | nih.gov |
Copper-Catalyzed Transformations
Copper catalysis offers a cost-effective and efficient alternative for synthesizing benzofuran derivatives. acs.org These transformations often proceed via different mechanisms than palladium-catalyzed reactions and provide access to unique structural motifs.
Copper catalysts have been successfully used for the C2-alkylation and C2-phosphonation of benzofurans. hw.ac.uk For example, the direct C2-alkylation of benzofurans can be achieved through a copper-catalyzed addition of alkyl radicals generated from activated alkyl halides. hw.ac.uk This reaction utilizes copper(I) iodide with a tridentate ligand. hw.ac.uk Furthermore, copper-catalyzed phosphonation of benzofuran derivatives with trialkyl phosphites has been reported to yield C2-phosphonated products in good to excellent yields. hw.ac.uk
One-pot syntheses employing copper catalysts are particularly noteworthy. A green and environmentally benign approach involves reacting o-hydroxy aldehydes, amines, and various alkynes in the presence of copper iodide to form benzofuran derivatives. nih.govacs.org Another innovative one-pot strategy yields amino-substituted benzofuran skeletons by treating substituted amines, salicylaldehydes, and calcium carbide with a copper bromide catalyst. nih.gov
| Reactants | Catalyst/Reagents | Reaction Type | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Benzofuran, Activated Alkyl Halide | CuI, TPMA, 2,4,6-collidine | C2-Alkylation | 2-Alkylbenzofuran | Up to 93% | hw.ac.uk |
| Benzofuran, Trialkyl Phosphite | CuCl₂, K₂S₂O₈ | C2-Phosphonation | 2-Phosphonated Benzofuran | Up to 88% | hw.ac.uk |
| o-Hydroxy Aldehyde, Amine, Alkyne | CuI | One-pot Cyclization | Substituted Benzofuran | 70-91% | nih.govacs.org |
| Salicylaldehyde (B1680747) Schiff Base, Alkene | CuCl₂, DBU | [3+2] Cycloaddition | Substituted Benzofuran | Not specified | nih.gov |
Regioselectivity and Stereochemical Control in Derivative Synthesis
Achieving control over the position (regioselectivity) and three-dimensional arrangement (stereochemistry) of new functional groups is a critical challenge in the synthesis of complex molecules.
Regioselectivity
The benzofuran ring has two primary sites for functionalization on the furan (B31954) moiety: the C2 and C3 positions. Directing a reaction to selectively occur at one site over the other is a significant synthetic hurdle. mdpi.com Classical cyclization strategies to form the benzofuran ring often face issues of regiochemical control, especially when the aromatic precursor has multiple potential cyclization sites. oregonstate.eduacs.org However, modern synthetic methods have been developed that offer high levels of regioselectivity. nih.gov For instance, a Diels-Alder-based cascade reaction for synthesizing benzofuranones was found to be completely regioselective, with the product's substitution pattern being entirely predictable from the starting materials. acs.org
In C-H functionalization reactions, directing groups can be employed to achieve high regioselectivity. For example, palladium-catalyzed C-H arylation of benzofurans can be directed to the C2 position with high selectivity. nih.gov Similarly, C2-alkylations of benzofurans are challenging when the C3 position is unsubstituted due to potential regioselectivity issues. hw.ac.uk
Stereochemical Control
When introducing chiral centers into the derivatives of this compound, controlling the stereochemistry is paramount. The hydroxylamine functional group itself can be a powerful tool for achieving this control. By acting as a "tethered nitrogen," it can render an intermolecular reaction intramolecular, which provides a framework for controlling both regio- and stereochemistry during C-N bond formation. nih.gov This concept is often applied in the synthesis of alkaloids, where isoxazolidines are formed as key intermediates with high stereochemical control. nih.gov
The synthesis of enantiomerically enriched 2,3-dihydrobenzofurans bearing quaternary carbon stereocenters has been achieved via copper-catalyzed reactions, demonstrating excellent enantioselectivity (88–97% ee) and the formation of a single diastereoisomer. mdpi.com Such strategies could be adapted to the synthesis of chiral derivatives of the target molecule. The ability to predict the conformation of reaction intermediates is crucial for successful stereocontrol, as the trajectory of a nucleophilic attack may be governed by either steric or stereoelectronic effects. nih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations of Ligand-Receptor Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For o-(Benzofuran-2-ylmethyl)hydroxylamine and its analogs, docking studies have been instrumental in elucidating their potential mechanisms of action by examining their interactions with the binding sites of various proteins.
Prediction of Binding Affinities and Modes
Molecular docking simulations have been employed to predict the binding affinities and binding modes of benzofuran (B130515) derivatives against various biological targets. These studies are crucial in structure-based drug design to identify promising lead compounds. For instance, in studies involving different benzofuran derivatives, docking scores, which represent the binding affinity, have been calculated for various protein targets. Lower binding energy values typically indicate a more stable ligand-protein complex and thus, a higher binding affinity.
In a representative study on a series of benzofuran derivatives, compounds were docked into the active site of a target protein. The binding affinities were calculated, with the most promising compounds exhibiting the lowest binding energies.
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| Benzofuran Derivative A | Protein X | -9.8 |
| Benzofuran Derivative B | Protein X | -9.5 |
| Benzofuran Derivative C | Protein Y | -10.2 |
| Benzofuran Derivative D | Protein Y | -8.9 |
Analysis of Amino Acid Residue Interactions within Binding Sites
Beyond predicting binding affinity, molecular docking provides a detailed view of the interactions between the ligand and the amino acid residues within the protein's binding pocket. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-receptor complex.
For various benzofuran derivatives, docking analyses have revealed key interactions with specific amino acid residues. For example, the oxygen atom in the benzofuran ring and the hydroxylamine (B1172632) group of this compound are potential sites for hydrogen bonding. The aromatic benzofuran core can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
| Compound | Interacting Residues | Interaction Type |
|---|---|---|
| Benzofuran Derivative A | Tyr234, Phe345 | Hydrogen Bond, π-π Stacking |
| Benzofuran Derivative B | Val189, Leu298 | Hydrophobic |
| Benzofuran Derivative C | Ser156, Asn158 | Hydrogen Bond |
| Benzofuran Derivative D | Trp401 | π-π Stacking |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. For benzofuran derivatives, these methods can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. These parameters are instrumental in understanding the molecule's reactivity and its ability to participate in various chemical reactions and intermolecular interactions. Such calculations can also help in explaining the regioselectivity observed in chemical reactions involving the benzofuran scaffold.
Molecular Dynamics Simulations for Conformational and Dynamic Behavior Analysis
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their complexes over time. For this compound, MD simulations can be used to explore its conformational flexibility and the stability of its interactions with a target receptor. By simulating the movement of atoms in the system, researchers can observe how the ligand adapts its conformation within the binding site and assess the stability of key interactions, such as hydrogen bonds, providing a more realistic and dynamic picture of the binding event than static docking poses.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters
In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models are used to predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. For benzofuran derivatives, these predictions are essential to gauge their drug-likeness and potential for development as therapeutic agents. Parameters are often evaluated against established guidelines like Lipinski's rule of five.
| Parameter | Predicted Value for a Benzofuran Derivative | Interpretation |
|---|---|---|
| Molecular Weight | < 500 g/mol | Complies with Lipinski's Rule |
| LogP | < 5 | Indicates good lipophilicity |
| Hydrogen Bond Donors | < 5 | Complies with Lipinski's Rule |
| Hydrogen Bond Acceptors | < 10 | Complies with Lipinski's Rule |
| Human Intestinal Absorption | High | Good potential for oral absorption |
Molecular Field Analysis and Similarity Assessments
Molecular field analysis, including techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), is used to develop 3D-QSAR (Quantitative Structure-Activity Relationship) models. These models correlate the 3D properties of a series of molecules with their biological activities. For benzofuran derivatives, CoMFA and CoMSIA can be used to generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. This information is invaluable for the rational design of new derivatives with enhanced potency. For instance, a CoMFA study on a series of benzofuran N-myristoyl transferase inhibitors revealed that specific substitutions on the benzofuran ring could significantly impact their antifungal activity, guiding the design of more potent analogs. researchgate.net
Applications in Organic Synthesis and Chemical Biology Research
Utilization as a Precursor for Diverse Heterocyclic Scaffolds
The inherent reactivity of the aminoxy group, combined with the stable benzofuran (B130515) nucleus, allows o-(Benzofuran-2-ylmethyl)hydroxylamine to serve as a key starting material for the synthesis of more complex heterocyclic systems. The benzofuran structure itself is a foundational element in many biologically significant molecules. scienceopen.com By leveraging the hydroxylamine (B1172632) moiety, chemists can readily introduce additional cyclic structures, leading to novel hybrid molecules with potentially enhanced biological activities.
One primary application involves the reaction of the hydroxylamine with aldehydes and ketones to form stable oxime ethers. This reaction, often referred to as oxime ligation, is a cornerstone of bioorthogonal chemistry and provides a robust method for linking the benzofuran unit to other molecular fragments. nih.gov For example, derivatives of this compound can be reacted with carbonyl-containing heterocycles to generate fused or linked ring systems. Research has shown the synthesis of benzofuran derivatives appended with thiazole, oxadiazole, and quinoline (B57606) rings, demonstrating the utility of the benzofuran core as a platform for creating diverse chemical libraries. nih.govnih.govnih.gov
Specific examples of heterocyclic scaffolds derived from related benzofuran precursors include:
Benzofuran-Thiazolylhydrazones: Synthesized by reacting benzofuran-2-carbaldehyde with thiosemicarbazide, followed by cyclization with phenacyl bromides. These compounds have been investigated as potential monoamine oxidase (MAO) inhibitors. nih.gov
Benzofuran-Appended Oxadiazoles: Prepared from ethyl benzofuran-2-carboxylate, these molecules have shown promise as tyrosinase inhibitors. nih.gov
2-(Benzofuran-2-yl)quinolines: A one-pot reaction involving a substituted salicylaldehyde (B1680747) and an ethyl 2-chloromethylquinoline derivative can be used to synthesize these complex heterocycles. nih.gov
Design and Synthesis of Chemical Probes for Investigating Enzyme Activity and Inhibition Mechanisms
The development of chemical probes is essential for understanding the complex roles of enzymes in biological systems. The aminoxy group of this compound is particularly well-suited for this purpose. Through oxime ligation, the benzofuran scaffold can be conjugated to reporter molecules such as fluorophores or affinity tags, or to reactive groups that can covalently bind to an enzyme's active site. nih.gov
This strategy allows for the creation of activity-based probes. For instance, a benzofuran-based inhibitor could be modified with an aminoxy linker, allowing it to be attached to a fluorescent dye. Upon binding to its target enzyme, the probe would generate a measurable signal, enabling researchers to visualize enzyme activity in real-time within complex biological samples. Benzofuran derivatives have been successfully developed as inhibitors for a range of enzymes, including cholinesterases, tyrosinase, and monoamine oxidases, making them excellent candidates for probe development. nih.govnih.govbohrium.com
Contribution to Structure-Activity Relationship (SAR) Studies for Understanding Molecular Interactions
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.govmdpi.com this compound is an ideal starting point for SAR explorations due to the ease with which its hydroxylamine group can be modified.
By reacting the parent hydroxylamine with a diverse library of aldehydes, ketones, or acyl chlorides, chemists can systematically generate a series of related oxime ethers and amides. researchgate.netnih.gov These derivatives, which vary in size, lipophilicity, and electronic properties, can then be screened for biological activity. This approach allows for the identification of key structural features required for potent and selective interaction with a biological target, such as an enzyme or receptor. mdpi.comnih.gov
For example, SAR studies on benzofuran-based oxime derivatives have revealed important insights into their antimicrobial and anticholinesterase activities. bohrium.comresearchgate.net Researchers synthesized a series of 1-(1-benzofuran-2-yl)-2-mesitylethanone oxime derivatives and found that specific substitutions, such as an O-benzoyl group, led to the most potent activity against S. aureus and E. coli. researchgate.netnih.gov Such studies are crucial for optimizing lead compounds into effective drug candidates.
| Compound Derivative | Modification from Parent Oxime | Observed Activity | Reference |
|---|---|---|---|
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Addition of a benzoyl group to the oxime oxygen | Most active derivative against S. aureus and E. coli | nih.gov |
| Alkyl substituted N-oxime ethers | Addition of various alkyl groups | Moderate antimicrobial activity | researchgate.netnih.gov |
| 1-(1-Benzofuran-2-yl)-2-mesitylethanonesemicarbazone | Conversion to a semicarbazone | High yield synthesis, moderate activity | nih.gov |
Development of Novel Methodologies in Synthetic Organic Chemistry
The unique reactivity of this compound and related structures contributes to the development of new synthetic methods. While many novel methods focus on the synthesis of the benzofuran ring itself, mdpi.comnih.govnih.gov the functional groups attached to it can also enable new transformations.
The hydroxylamine moiety is central to "oxime click chemistry," a reliable and high-yield conjugation method that proceeds under mild, often biological, conditions. nih.gov The use of benzofuran-containing hydroxylamines in this context can be considered a methodological advancement for creating complex, biologically relevant molecules. For instance, this approach can be used for the surface functionalization of materials or the construction of dynamic macromolecular structures.
Furthermore, the development of tandem or cascade reactions that begin with a hydroxylamine derivative represents a powerful strategy in organic synthesis. A DMAP-mediated tandem cyclization involving related ortho-hydroxy α-aminosulfones has been developed to create complex spiro-aminobenzofuran derivatives, showcasing how functionalized benzofurans can be key components in novel, efficient synthetic protocols. nih.govmdpi.com Similarly, the development of one-pot procedures that form a benzofuran ring and subsequently utilize an attached functional group in a single sequence highlights the methodological importance of such synthons. organic-chemistry.org
Future Directions and Emerging Research Avenues
Development of Enantioselective Synthetic Approaches for Chiral Analogues
Currently, there is a lack of published, specific methods for the enantioselective synthesis of chiral analogues of o-(Benzofuran-2-ylmethyl)hydroxylamine. Future research could address this gap by exploring asymmetric catalytic methods. Chiral organocatalysts, such as cinchona alkaloids or proline derivatives, could be investigated to facilitate the stereocontrolled introduction of substituents. Transition metal catalysis, employing chiral ligands with metals like palladium, rhodium, or copper, also presents a viable strategy for achieving high enantioselectivity in the synthesis of chiral benzofuran (B130515) derivatives. The development of such methods would be crucial for investigating the stereospecific interactions of these potential analogues in biological systems.
Exploration of Undiscovered Reactivity Pathways and Transformations
The reactivity of the hydroxylamine (B1172632) moiety in this compound remains largely unexplored. Future studies should aim to elucidate its reactivity profile. For instance, its behavior in cycloaddition reactions, rearrangements, and as a precursor for nitrogen-containing heterocycles could be systematically investigated. The benzofuran core itself is susceptible to electrophilic substitution, and the directing effects of the -CH2ONH2 substituent could be explored to generate novel polysubstituted benzofurans. A deeper understanding of its reactivity is essential for its application as a versatile building block in organic synthesis.
Integration with High-Throughput Screening and Automated Synthesis Platforms
To accelerate the discovery of new applications for this compound, its integration with modern drug discovery platforms is essential. High-throughput screening (HTS) campaigns could be designed to evaluate a library of its derivatives against a wide array of biological targets. nih.gov This would require the development of robust and scalable synthetic routes amenable to automated synthesis platforms. rsc.org Such an approach would enable the rapid generation of structure-activity relationships and the identification of lead compounds for further optimization. embopress.org
Advanced Computational Design of Analogues with Tailored Chemical Functionality
Computational chemistry offers powerful tools for the rational design of novel analogues of this compound with specific, tailored properties. Molecular docking studies could be employed to predict the binding affinities of virtual derivatives to various protein targets. nih.gov Quantum mechanical calculations can provide insights into the electronic properties and reactivity of designed molecules, guiding synthetic efforts towards the most promising candidates. This in silico approach can significantly streamline the discovery process, reducing the time and resources required for experimental work. nih.gov
Investigation into Complex Cascade Reactions and Multi-Component Syntheses
The development of novel cascade and multi-component reactions involving this compound would provide an efficient means to construct complex molecular architectures in a single step. For example, it could be envisioned as a component in a reaction sequence that forms multiple bonds and stereocenters in a highly controlled manner. nih.govresearchgate.net Such strategies are highly valued in modern organic synthesis for their atom economy and efficiency. Exploring its participation in such complex transformations could lead to the discovery of novel scaffolds with interesting biological or material properties. nih.gov
Q & A
Q. What are the established synthetic routes for o-(Benzofuran-2-ylmethyl)hydroxylamine, and what are their mechanistic considerations?
The compound can be synthesized via two primary routes:
- Route 1 : Reaction of O-arylhydroxylamine hydrochlorides with cyclic or acyclic ketones in the presence of methanesulfonic acid, leading to benzofuran derivatives. This method leverages acid-catalyzed cyclization to form the benzofuran core .
- Route 2 : Reductive amination protocols, as demonstrated in the synthesis of structurally analogous hydroxylamine derivatives. For example, benzaldehyde reacts with hydroxylamine derivatives under reductive conditions to yield N-substituted hydroxylamines .
Key Considerations : Optimize reaction stoichiometry and acid concentration to suppress side reactions like over-oxidation or dimerization.
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- HPLC-ESI-MS : Use electrospray ionization mass spectrometry (e.g., [M+H]+ = 382 observed in related benzofuran derivatives) to confirm molecular weight and purity .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond configurations, as demonstrated for benzofuran-containing analogs .
- NMR : Employ H and C NMR to identify substituent effects on the benzofuran ring and hydroxylamine moiety.
Q. What are the standard reaction conditions for functionalizing the hydroxylamine group in this compound?
- Oxidation : Use KMnO₄ or CrO₃ in acidic media to convert hydroxylamine to nitroso derivatives.
- Reduction : Apply NaBH₄ or LiAlH₄ to reduce hydroxylamine to amines, but monitor for over-reduction .
- Substitution : Halogenation or alkylation under anhydrous conditions (e.g., THF, DMF) with appropriate nucleophiles .
Advanced Research Questions
Q. How can contradictory data in synthetic yields or product purity be systematically addressed?
- Case Study : Discrepancies in cyclization efficiency (e.g., Route 1 vs. Route 2) may arise from solvent polarity or temperature gradients. Use Design of Experiments (DoE) to isolate variables like acid strength (e.g., methanesulfonic acid vs. HCl) .
- Analytical Cross-Validation : Compare HPLC retention times with X-ray data to confirm structural consistency .
Q. What strategies optimize the compound’s stability during storage and handling?
Q. How can computational modeling guide the design of this compound derivatives for pharmacological applications?
- Docking Studies : Model interactions with biological targets (e.g., HDAC enzymes) using software like AutoDock Vina. Focus on the hydroxylamine group’s hydrogen-bonding potential .
- QSAR Analysis : Corolate substituent effects (e.g., electron-withdrawing groups on the benzofuran ring) with cytotoxic activity data from analogs .
Q. What experimental protocols evaluate the compound’s biological activity in vitro?
Q. How do solvent and catalyst choices influence regioselectivity in benzofuran ring functionalization?
- Polar Aprotic Solvents : DMF enhances nucleophilic substitution at the 2-position of benzofuran.
- Metal Catalysts : Pd/C or CuI can direct cross-coupling reactions (e.g., Sonogashira) to the 5-position, but may require ligand optimization .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
